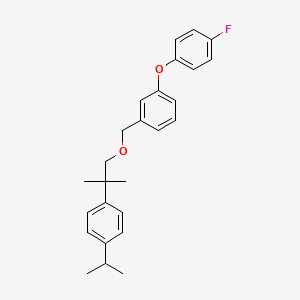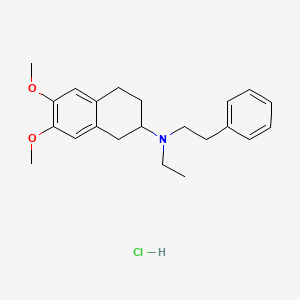
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is a synthetic organic compound. It belongs to the class of naphthalenamines, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions.
Substitution Reactions: Introduction of methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N-ethyl and N-(2-phenylethyl) groups are introduced via alkylation reactions using appropriate alkyl halides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenamine: Lacks the N-ethyl and N-(2-phenylethyl) groups.
6,7-Dimethoxy-2-naphthalenamine: Lacks the tetrahydro and N-ethyl groups.
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
116680-70-7 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
N-ethyl-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(13-12-17-8-6-5-7-9-17)20-11-10-18-15-21(24-2)22(25-3)16-19(18)14-20;/h5-9,15-16,20H,4,10-14H2,1-3H3;1H |
Clave InChI |
NGVGPPYUNXCTGS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC1=CC=CC=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


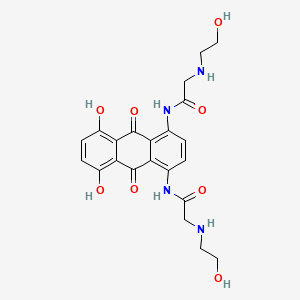

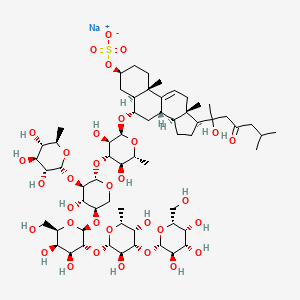
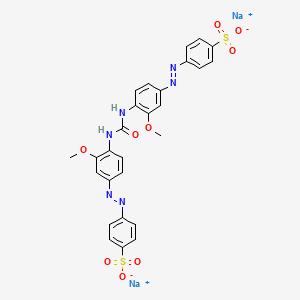
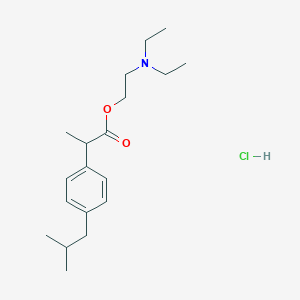



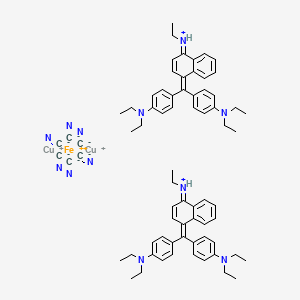
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

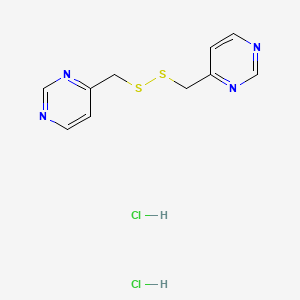
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
